molecular formula C11H14FN B13031036 (R)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13031036
M. Wt: 179.23 g/mol
InChI Key: GRKQZKYKVQXMPV-LLVKDONJSA-N
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Description

(R)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral, fluorinated amine building block designed for advanced medicinal chemistry and drug discovery research. This compound features a stereogenic center and a fluorine atom on a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, a privileged structure in pharmacology. The strategic incorporation of fluorine and a methyl group can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds . This chiral amine is primarily used in the synthesis of more complex molecules, serving as a key intermediate for potential receptor ligands or enzyme inhibitors. Its high enantiopurity makes it invaluable for studying stereospecific biological interactions. As a derivative of tetralin-1-amine, it is of particular interest in the research of central nervous system (CNS) agents. The product is offered with guaranteed analytical data (HPLC, NMR, MS) to ensure identity and purity. This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(1R)-7-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

GRKQZKYKVQXMPV-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC2=C1CCC[C@H]2N)F

Canonical SMILES

CC1=CC(=CC2=C1CCCC2N)F

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Description Typical Reagents/Conditions Notes
1 Preparation of substituted tetrahydronaphthalene core Starting from naphthalene or tetrahydronaphthalene derivatives Requires regioselective functionalization
2 Introduction of fluorine atom at 7-position Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) Electrophilic fluorination under controlled conditions to avoid over-fluorination
3 Introduction of methyl group at 5-position Methylation via Friedel-Crafts alkylation or organometallic reagents (e.g., methyl lithium) Regioselectivity is critical to avoid side products
4 Amination at 1-position with stereochemical control Use of chiral amination methods or resolution of racemic mixtures Chiral auxiliaries or catalysts employed to obtain (R)-enantiomer
5 Purification and isolation Chromatography, recrystallization Ensures enantiomeric purity and compound stability

Representative Synthetic Route

A typical synthetic approach begins with a tetrahydronaphthalene substrate that undergoes selective fluorination at the 7-position using electrophilic fluorinating agents such as Selectfluor. Following fluorination, methylation at the 5-position is achieved by controlled Friedel-Crafts alkylation or via organometallic intermediates. The amine group at the 1-position is introduced or modified using reductive amination or amide reduction methods, often employing chiral catalysts or auxiliaries to secure the (R)-configuration.

Detailed Preparation Methods and Experimental Data

Fluorination

  • Reagents: Selectfluor or NFSI
  • Conditions: Mild temperatures (0–25 °C), polar aprotic solvents such as acetonitrile or dichloromethane
  • Outcome: Electrophilic fluorination selectively at the 7-position on the tetrahydronaphthalene ring
  • Notes: Reaction time and reagent equivalents are optimized to minimize side reactions and over-fluorination

Methylation

  • Reagents: Methyl iodide, methyl lithium, or methyl Grignard reagents
  • Conditions: Low temperature (-78 to 0 °C) to control regioselectivity
  • Catalysts: Lewis acids like AlCl3 may be used in Friedel-Crafts methylation
  • Outcome: Selective methyl group installation at the 5-position
  • Notes: Protection of other reactive sites may be necessary to avoid side reactions

Amination and Stereochemical Control

  • Method A: Reductive amination of the corresponding ketone precursor with ammonia or amine sources, using chiral catalysts to induce (R)-configuration
  • Method B: Resolution of racemic amine mixtures via chiral chromatography or crystallization with chiral acids
  • Reagents: Lithium aluminum hydride (LiAlH4) for reduction of amides or formamides to amines
  • Conditions: Controlled temperature (0–80 °C), inert atmosphere (nitrogen or argon)
  • Yield Examples: Yields of 60–95% reported depending on the step and method used
  • Notes: Maintaining enantiomeric purity is critical; analytical techniques such as chiral HPLC and NMR confirm stereochemistry

Purification

  • Techniques: Column chromatography (silica gel), recrystallization from solvents such as diethyl ether or hexanes
  • Analytical Confirmation: 1H NMR, 13C NMR, HRMS, and chiral HPLC to verify structure and purity

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Fluorination Selectfluor, acetonitrile 0–25 °C 70–85 Electrophilic fluorination at 7-position
Methylation Methyl iodide, AlCl3 -78 to 0 °C 65–80 Friedel-Crafts methylation at 5-position
Amination (Reductive) LiAlH4, THF 0–80 °C 60–95 Reduction of formamide intermediate; stereochemical control
Purification Silica gel chromatography Ambient - Enantiomeric purity confirmed by chiral HPLC

Research Findings and Optimization Notes

  • Continuous flow reactors have been explored to improve reaction control and yield in fluorination and methylation steps.
  • Automated synthesis platforms enhance reproducibility and scalability, particularly for the chiral amination step.
  • The choice of protecting groups and solvents significantly affects regioselectivity and stereochemical outcomes.
  • Stereochemical purity is maintained by employing chiral catalysts or resolution techniques, with enantiomeric excess often exceeding 95%.
  • Reaction times vary from several hours to overnight depending on the step and scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further reduce the amine group to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

®-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds, while the chiral center allows for enantioselective interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of (R)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Physical Form Melting Point (°C) Hazards (GHS)
Target: (R)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 5-CH₃, 7-F, 1-NH₂ (R) C₁₁H₁₄FN 179.24 N/A N/A N/A Likely H315, H319, H335
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 5-F, 1-NH₂ (R) C₁₀H₁₃ClFN 201.67 95+ Solid N/A H302, H315, H319, H335
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 7-F, 1-NH₂ (S) C₁₀H₁₃ClFN 201.67 N/A Solid N/A H315, H319, H335
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine 5-Cl, 1-NH₂ C₁₀H₁₂ClN 181.66 95+ Solid N/A N/A
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine 4-Cyclohexyl, 2-N(CH₃)₂ C₁₈H₂₈N₂ 272.43 >98 White microcrystals 137–139 N/A
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine 5-Br, 7-Br, 1-NH₂ (R) C₁₀H₁₁Br₂N 305.01 95+ Solid N/A N/A

Key Observations:

  • Substituent Effects: Fluorine at position 7 (target) vs. 5 () alters electronic distribution and steric accessibility. The methyl group at position 5 in the target compound increases lipophilicity compared to non-methylated analogs.
  • Chirality : The R-configuration in the target compound and its 5-fluoro analog contrasts with the S-enantiomer in , which may exhibit divergent receptor binding profiles.
  • Halogen Comparison : Chlorine () and bromine () substituents enhance molecular weight and lipophilicity but may reduce solubility compared to fluorine.

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